molecular formula C20H30O4 B14270974 3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid CAS No. 137911-05-8

3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid

Cat. No.: B14270974
CAS No.: 137911-05-8
M. Wt: 334.4 g/mol
InChI Key: NTHAVQSWRQDKJY-UHFFFAOYSA-N
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Description

3-(11-hydroxyundecyloxy)phenylacrylic acid , belongs to the class of carboxylic acids. Its chemical formula is C18H26O4 . The compound features a phenyl group linked to an unsaturated propenoic acid moiety via an 11-carbon alkyl chain.

Preparation Methods

Synthetic Routes::

    Esterification and Hydrolysis Method:

    Alternative Route:

Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production.

Chemical Reactions Analysis

3-{4-[(11-Hydroxyundecyl)oxy]phenyl}prop-2-enoic acid can undergo various reactions:

    Oxidation: It may be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: Reduction of the double bond yields the corresponding saturated carboxylic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Common Reagents and Conditions: Reagents like sodium hydroxide (for hydrolysis), bromine (for oxidation), and reducing agents (e.g., lithium aluminum hydride) are commonly used.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential anti-inflammatory or antioxidant properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for functional materials.

Mechanism of Action

The exact mechanism remains an area of ongoing research. its hydrophobic alkyl chain and phenyl group suggest interactions with cellular membranes or receptors. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

137911-05-8

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

3-[4-(11-hydroxyundecoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C20H30O4/c21-16-8-6-4-2-1-3-5-7-9-17-24-19-13-10-18(11-14-19)12-15-20(22)23/h10-15,21H,1-9,16-17H2,(H,22,23)

InChI Key

NTHAVQSWRQDKJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCCCCCCCCCCCO

Origin of Product

United States

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